molecular formula C11H17N3O2S B14898928 2-(4-(4-Methylthiazol-2-yl)piperazin-1-yl)propanoic acid

2-(4-(4-Methylthiazol-2-yl)piperazin-1-yl)propanoic acid

Cat. No.: B14898928
M. Wt: 255.34 g/mol
InChI Key: HTCHJPAVJTWPEB-UHFFFAOYSA-N
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Description

2-(4-(4-Methylthiazol-2-yl)piperazin-1-yl)propanoic acid is a synthetic organic compound featuring a piperazine core substituted with a 4-methylthiazole moiety and a propanoic acid side chain. The propanoic acid moiety enhances solubility in polar solvents and may facilitate interactions with biological targets, such as enzymes or receptors.

Properties

Molecular Formula

C11H17N3O2S

Molecular Weight

255.34 g/mol

IUPAC Name

2-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid

InChI

InChI=1S/C11H17N3O2S/c1-8-7-17-11(12-8)14-5-3-13(4-6-14)9(2)10(15)16/h7,9H,3-6H2,1-2H3,(H,15,16)

InChI Key

HTCHJPAVJTWPEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)N2CCN(CC2)C(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Methylthiazol-2-yl)piperazin-1-yl)propanoic acid typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Methylthiazole Group: The methylthiazole group is introduced via a nucleophilic substitution reaction, where a thiazole derivative reacts with the piperazine ring.

    Attachment of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Methylthiazol-2-yl)piperazin-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to its dihydro form.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-(4-(4-Methylthiazol-2-yl)piperazin-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(4-Methylthiazol-2-yl)piperazin-1-yl)propanoic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, while the thiazole group may participate in binding interactions. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Compound 1: 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid

  • Structure : Contains a piperazine ring linked to an acetic acid group and an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group.
  • Key Differences: Substituents: The Fmoc group in Compound 1 is a bulky protecting group used in peptide synthesis, absent in the target compound. Acid Chain: Acetic acid (C2) vs. propanoic acid (C3) in the target compound. The longer chain in the target may improve lipid solubility or alter binding kinetics. Aromatic Group: The target compound’s 4-methylthiazole vs. Fmoc’s fluorene.

Table 1: Structural Comparison

Feature Target Compound Compound 1 (Fmoc Analog)
Piperazine Substituent 4-Methylthiazole Fmoc Group
Carboxylic Acid Chain Propanoic Acid (C3) Acetic Acid (C2)
Applications Potential drug intermediate Peptide synthesis protecting agent

Compound 2: Haloxyfop (2-(4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic Acid)

  • Structure: A phenoxy-propanoic acid derivative with halogenated pyridine substituents.
  • Key Differences: Core Structure: Haloxyfop lacks a piperazine ring but shares the propanoic acid group. Substituents: Haloxyfop’s chloro-trifluoromethylpyridine group is optimized for herbicidal activity (ACCase inhibition), whereas the target compound’s thiazole-piperazine motif suggests a different target (e.g., CNS receptors or antimicrobial targets). Bioactivity: Haloxyfop is a post-emergent herbicide; the target compound’s bioactivity remains uncharacterized but may diverge due to structural dissimilarity .

Table 2: Functional Comparison with Agrochemical Propanoic Acids

Feature Target Compound Haloxyfop
Core Scaffold Piperazine-thiazole + propanoic acid Phenoxy-pyridine + propanoic acid
Key Substituents 4-Methylthiazole 3-Chloro-5-(trifluoromethyl)pyridine
Known Application Undefined (likely non-agrochemical) Herbicide (ACCase inhibitor)

Pharmacokinetic and Physicochemical Properties

  • Solubility: The propanoic acid group in the target compound likely improves aqueous solubility compared to haloxyfop’s lipophilic pyridine-phenoxy system. However, it may be less soluble than the Fmoc-protected analog due to the absence of the polar carbamate group .
  • Metabolic Stability : The 4-methylthiazole group could enhance metabolic stability relative to haloxyfop’s labile ether linkages. Piperazine derivatives are often susceptible to N-demethylation, but the methyl group on the thiazole may slow degradation .

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